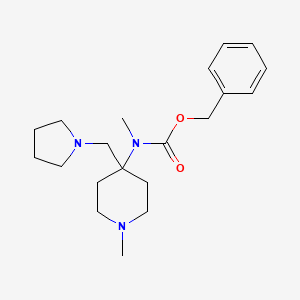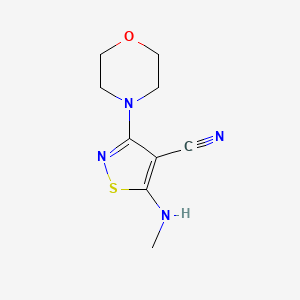
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol
Vue d'ensemble
Description
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is a chiral compound that features a dioxolane ring and a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of acetone with ethylene glycol in the presence of an acid catalyst.
Chiral Center Introduction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Propanol Group Addition: The propanol group is added through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high enantioselectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the development of chiral drugs and as a building block for active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves its interaction with specific molecular targets. The dioxolane ring and the hydroxyl group play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol: The racemic mixture containing both enantiomers.
2,2-Dimethyl-1,3-dioxolane: A simpler compound without the propanol group.
Uniqueness
(S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is unique due to its chiral nature and the presence of both a dioxolane ring and a propanol group. This combination of features makes it valuable in asymmetric synthesis and chiral drug development.
Propriétés
IUPAC Name |
3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDYXOPGSOQGZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370028 | |
| Record name | 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51268-87-2 | |
| Record name | 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607520.png)





![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1607528.png)

